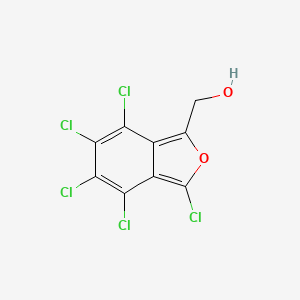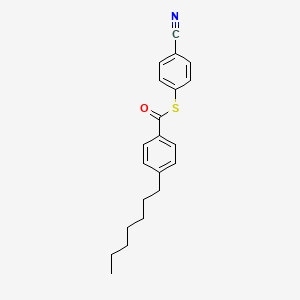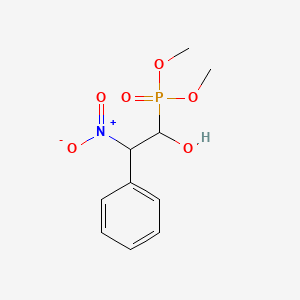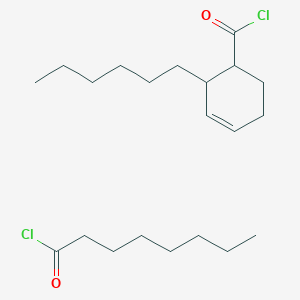
(3S)-1,3,5-Trihydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,3,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by three hydroxyl groups (-OH) attached to a pentanone backbone, making it a polyol. Its unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3,5-Trihydroxypentan-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a keto ester, using specific enzymes or chemical catalysts. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes, which are preferred for their efficiency and sustainability. The use of engineered bacteria or yeast strains to produce the necessary enzymes for the reduction reactions is a common practice. These biocatalysts are then used in large-scale reactors to convert the precursor compounds into the desired product under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1,3,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentan-2,3,5-trione, while reduction can produce 1,3,5-pentanetriol.
Aplicaciones Científicas De Investigación
(3S)-1,3,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3S)-1,3,5-Trihydroxypentan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates.
Comparación Con Compuestos Similares
(3S)-1,3,5-Trihydroxypentan-2-one can be compared with other polyols and chiral molecules:
Similar Compounds: Examples include 1,2,3-trihydroxypropane (glycerol) and 1,2,3,4-tetrahydroxybutane (erythritol).
Uniqueness: The presence of three hydroxyl groups and a chiral center makes this compound unique in its reactivity and applications. Unlike glycerol, which has a simpler structure, this compound offers more complexity for synthetic applications.
Propiedades
Número CAS |
64307-91-1 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(3S)-1,3,5-trihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h4,6-8H,1-3H2/t4-/m0/s1 |
Clave InChI |
XAEITTHXTQNINA-BYPYZUCNSA-N |
SMILES isomérico |
C(CO)[C@@H](C(=O)CO)O |
SMILES canónico |
C(CO)C(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)





![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)






![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
